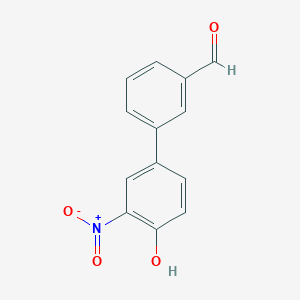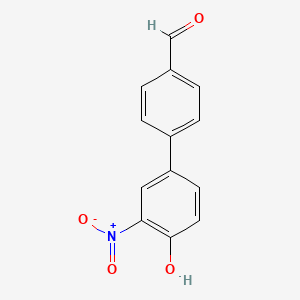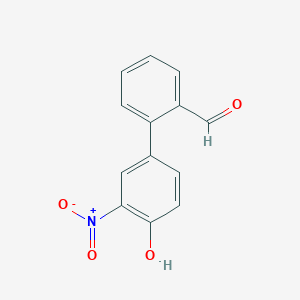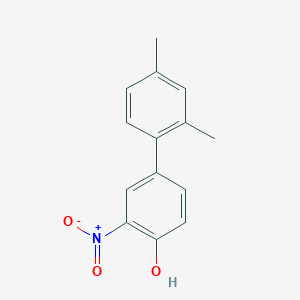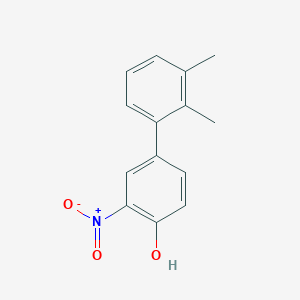
4-(3-Methoxyphenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenyl)-2-nitrophenol, 95% (MPN) is an organic compound with a wide range of applications in scientific research. It is a yellow crystalline solid with a molecular formula C9H9NO3 and a molecular weight of 179.16 g/mol. MPN can be synthesized from the reaction of 3-methoxyphenol and nitrobenzene in the presence of a strong acid catalyst. It has been used in a variety of scientific studies due to its unique properties, which are discussed in detail below.
Scientific Research Applications
4-(3-Methoxyphenyl)-2-nitrophenol, 95% has been used in a variety of scientific studies due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of a range of compounds. It has also been used as a dye for the staining of proteins, and as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that the nitrophenol portion of the molecule is responsible for its biological activity. It is thought to interact with proteins, enzymes, and other molecules in the cell, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
4-(3-Methoxyphenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. It has also been shown to inhibit the growth of certain types of cancer cells, and to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
Advantages and Limitations for Lab Experiments
The use of 4-(3-Methoxyphenyl)-2-nitrophenol, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. It is also a relatively stable compound, which makes it suitable for long-term storage. However, it is important to note that 4-(3-Methoxyphenyl)-2-nitrophenol, 95% is a powerful inhibitor of tyrosinase, and thus caution should be taken when using it in experiments involving melanin production.
Future Directions
There are a number of potential future directions for research involving 4-(3-Methoxyphenyl)-2-nitrophenol, 95%. Further studies could be conducted to explore its mechanism of action and its potential applications in the treatment of various diseases. Additionally, further studies could be conducted to explore its potential use as a dye for the staining of proteins and other molecules. Finally, further research could be conducted to explore its potential use as a catalyst in organic synthesis and polymerization reactions.
Synthesis Methods
The synthesis of 4-(3-Methoxyphenyl)-2-nitrophenol, 95% involves the reaction of 3-methoxyphenol and nitrobenzene in the presence of a strong acid catalyst. The reaction is typically conducted at room temperature, and the desired product is obtained after the reaction is complete. The reaction mechanism is as follows:
3-Methoxyphenol + Nitrobenzene → 4-(3-Methoxyphenyl)-2-nitrophenol
properties
IUPAC Name |
4-(3-methoxyphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHHQOSZBPFBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686237 |
Source


|
| Record name | 3'-Methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261923-01-6 |
Source


|
| Record name | 3'-Methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



